Tert-butyl 2,3,4,6-tetrafluorobenzoate

Description

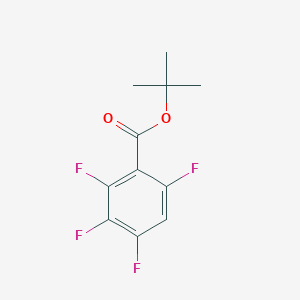

Tert-butyl 2,3,4,6-tetrafluorobenzoate is a fluorinated aromatic ester characterized by a tert-butyl ester group and four fluorine substituents at the 2, 3, 4, and 6 positions of the benzoate ring. This compound is of interest in organic synthesis due to the electron-withdrawing effects of fluorine atoms, which enhance reactivity in cross-coupling reactions and serve as intermediates in pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C11H10F4O2 |

|---|---|

Molecular Weight |

250.19 g/mol |

IUPAC Name |

tert-butyl 2,3,4,6-tetrafluorobenzoate |

InChI |

InChI=1S/C11H10F4O2/c1-11(2,3)17-10(16)7-5(12)4-6(13)8(14)9(7)15/h4H,1-3H3 |

InChI Key |

UELHWOJLWGGNAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=C(C=C1F)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Physical and Chemical Properties

The tert-butyl group enhances thermal stability and solubility in non-polar media compared to methyl esters or free acids. Fluorine substitution increases electronegativity, influencing NMR shifts and acidity .

Reactivity and Stability

- Thermal Behavior : Analogous fluorobenzoates (e.g., 2,3,5,6-tetrafluorobenzoic acid) decompose upon heating, forming adducts with ammonium salts, as shown in XRPD studies . The tert-butyl ester’s steric bulk likely mitigates such decomposition, favoring sublimation over adduct formation.

- NMR Characteristics : For methyl 4-azido-2,3,5,6-tetrafluorobenzoate, ¹⁹F NMR signals appear at δ -141.38 (m, 2F) and -151.60 (m, 2F), reflecting fluorine’s electronic environment. Tert-butyl analogs would exhibit upfield shifts due to the electron-donating tert-butyl group .

- Hydrolytic Stability : The tert-butyl ester resists hydrolysis better than methyl or ethyl esters under basic conditions, a critical factor in drug delivery systems .

Key Research Findings

- Synthetic Efficiency : Tert-butyl esters achieve higher yields (96%) compared to brominated analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate, similarity 0.93), where halogenation steps reduce efficiency .

- Structural Insights : Fluorine substitution patterns (2,3,4,6 vs. 2,3,5,6) significantly alter electronic properties, as evidenced by ¹³C NMR shifts in methyl 4-azido derivatives .

- Safety Profile : Tert-butyl esters are less volatile than methyl analogs, reducing inhalation risks in industrial settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of tert-butyl 2,3,4,6-tetrafluorobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically begins with 2,3,4,5-tetrafluorobenzoic acid (CAS 1201-31-6) as the starting material . Esterification with tert-butanol under acidic catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is a common approach. Reaction temperature (optimized between 60–80°C) and stoichiometric ratios (1:1.2 for acid:tert-butanol) are critical for maximizing yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted acid and tert-butanol byproducts. Monitoring by TLC and NMR (¹H/¹⁹F) confirms ester formation .

Q. What analytical techniques are essential for characterizing this compound, and how can spectral data resolve structural ambiguities?

- Methodological Answer :

- ¹H/¹⁹F NMR : Fluorine substituents split proton signals, providing regiochemical confirmation. For example, the deshielded proton adjacent to fluorine appears as a doublet of doublets (δ 7.2–7.5 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular ion [M+H]⁺ and rules out impurities.

- X-ray Crystallography : Resolves ambiguities in fluorine substitution patterns, particularly when synthetic routes risk regioisomer formation .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the introduction of fluorine substituents in the benzoate ring?

- Methodological Answer : Fluorination regioselectivity is influenced by directing groups and reaction conditions. For example:

- Electrophilic Fluorination : Use of N-fluoropyridinium salts at low temperatures (−40°C) minimizes random fluorination.

- Directed Ortho-Metalation (DoM) : tert-Butyl groups act as directing groups, enabling selective fluorination at meta/para positions. Validation via computational modeling (DFT) predicts electron-deficient sites prone to fluorination .

Q. What strategies mitigate thermal instability of this compound during high-temperature reactions?

- Methodological Answer :

- Stability Screening : Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition thresholds (typically >150°C).

- Protective Group Alternatives : Replace tert-butyl with thermally stable groups (e.g., benzyl esters) for high-temperature applications.

- Reaction Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize the ester via hydrogen bonding with fluorine atoms .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under different experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic effects of fluorine substituents (e.g., Hammett σₚ values for fluorine: σₚ = +0.06) to predict acid-catalyzed hydrolysis rates.

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility in non-polar media (e.g., toluene vs. THF) .

Data Contradiction Analysis

Q. When conflicting data arise regarding the compound’s thermal stability, what analytical approaches can resolve discrepancies?

- Methodological Answer :

- Controlled Replication : Repeat experiments using standardized conditions (e.g., heating rate: 10°C/min in TGA).

- Cross-Validation : Compare decomposition profiles across multiple techniques (TGA, DSC, and isothermal aging studies).

- Impurity Analysis : Use HPLC-MS to detect trace degradation products (e.g., free benzoic acid) that may skew stability data .

Q. How should researchers reconcile conflicting NMR data on fluorine-proton coupling constants in related tetrafluorobenzoate derivatives?

- Methodological Answer :

- Variable Temperature NMR : Assess coupling constant (J) variations caused by conformational changes (e.g., rotamer populations at 25°C vs. −20°C).

- Spectral Simulation Software : Tools like MestReNova simulate splitting patterns to match experimental data, resolving ambiguities in J values .

Experimental Design

Q. What experimental designs are recommended for studying the hydrolytic degradation of this compound in aqueous media?

- Methodological Answer :

- pH-Dependent Kinetics : Conduct hydrolysis at pH 2 (simulating gastric fluid), 7 (neutral), and 10 (basic) with UV-Vis monitoring (λ = 260 nm for benzoate release).

- Isotopic Labeling : Use deuterated water (D₂O) to track hydrolysis mechanisms (SN1 vs. SN2) via kinetic isotope effects .

Q. How can researchers design regioselective functionalization studies on the tetrafluorobenzoate scaffold?

- Methodological Answer :

- Protection/Deprotection Strategies : Temporarily protect reactive sites (e.g., tert-butyl ester) with TMS groups to direct functionalization to specific fluorine positions.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids at brominated positions (e.g., tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzoate derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.